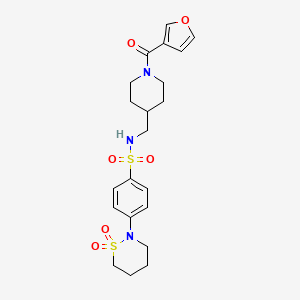
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is the trade name of the drug that contains this compound. Sorafenib is a kinase inhibitor that is used for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
Mecanismo De Acción
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide inhibits the activity of various kinases involved in cancer cell proliferation, angiogenesis, and apoptosis. Sorafenib targets the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation, and the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis. Sorafenib also targets the c-Kit receptor, which is involved in tumor cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Sorafenib inhibits the activity of various kinases involved in cancer cell proliferation, angiogenesis, and apoptosis. Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. Sorafenib also inhibits angiogenesis, which is the process of new blood vessel formation, by targeting the VEGFR/PDGFR signaling pathway. In addition, Sorafenib has been shown to inhibit tumor cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide has several advantages and limitations for lab experiments. Sorafenib is a well-established kinase inhibitor that has been extensively studied in preclinical and clinical studies. Sorafenib has been shown to have potent anticancer activity and has been approved by the FDA for the treatment of several types of cancer. However, Sorafenib has several limitations, including off-target effects, drug resistance, and toxicity. In addition, Sorafenib has limited efficacy in some types of cancer, and there is a need for the development of new and more effective kinase inhibitors.
Direcciones Futuras
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide has several potential future directions for scientific research. One direction is the development of new and more effective kinase inhibitors that target the RAF/MEK/ERK and VEGFR/PDGFR signaling pathways. Another direction is the identification of biomarkers that can predict the response to Sorafenib treatment and the development of personalized treatment strategies. In addition, there is a need for the development of Sorafenib combination therapies that can improve the efficacy of Sorafenib and overcome drug resistance. Finally, there is a need for the development of Sorafenib analogs that can improve the pharmacokinetic and pharmacodynamic properties of Sorafenib.
Métodos De Síntesis
The synthesis of 1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The first step is the reaction between 4-bromobenzonitrile and 2-methyl-3-butyn-2-ol in the presence of a base to form 4-bromo-α-cyanostyrene. The second step is the reaction of 4-bromo-α-cyanostyrene with hydrazine hydrate to form 1-(4-bromophenyl)pyrazole-3-carboxylic acid hydrazide. The final step is the reaction between 1-(4-bromophenyl)pyrazole-3-carboxylic acid hydrazide and 1-chloro-3-methylbutan-2-ol in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. Sorafenib, the drug that contains this compound, is a kinase inhibitor that targets various signaling pathways involved in cancer cell proliferation, angiogenesis, and apoptosis. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In addition, Sorafenib has shown promising results in preclinical studies for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c1-11(2)9-13(10-18)19-16(22)15-7-8-21(20-15)14-5-3-12(17)4-6-14/h3-8,11,13H,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZRMGAZHORWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

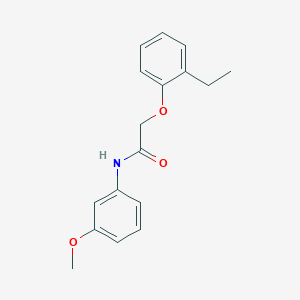

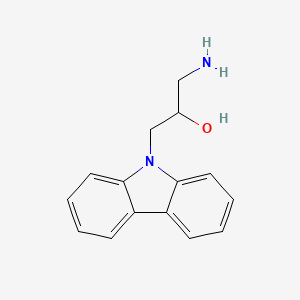
![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)
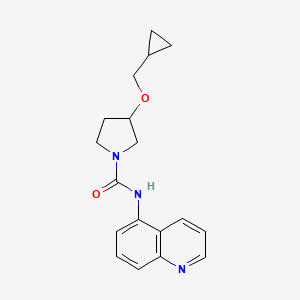
![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)

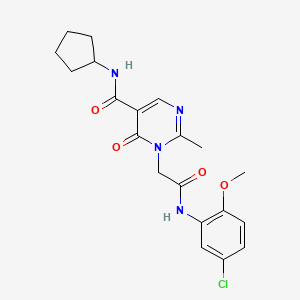
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)
